molecular formula C8H4BrNO B8559173 1-(6-Bromopyridin-2-yl)prop-2-yn-1-one

1-(6-Bromopyridin-2-yl)prop-2-yn-1-one

Cat. No.: B8559173
M. Wt: 210.03 g/mol
InChI Key: DHTXBQDONPBQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)prop-2-yn-1-one is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a bromopyridine scaffold, a structure recognized for its prevalence in medicinal chemistry, coupled with a reactive propynone tail. This unique combination makes it a valuable synthon for constructing more complex molecules, particularly in the synthesis of potential therapeutics. The bromine substituent offers a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in creating carbon-carbon bonds in drug discovery pipelines . The integrated alkyne functionality is highly valuable for click chemistry applications, enabling efficient, selective, and modular conjugation under mild conditions, which is essential for developing bioconjugates or chemical probes. Researchers exploring the development of enzyme inhibitors may find this compound particularly useful. The 2-aminopyridine motif is a known pharmacophore in the design of potent and selective inhibitors for biologically significant targets. For instance, similar scaffolds have been successfully employed in creating inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases . The reactivity of the prop-2-yn-1-one group allows for further functionalization to fine-tune the properties of lead compounds, optimizing their potency, selectivity, and metabolic stability. This compound is supplied for research purposes only and is a key building block for scientists working in drug discovery, agrochemical development, and materials science. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C8H4BrNO

Molecular Weight

210.03 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H4BrNO/c1-2-7(11)6-4-3-5-8(9)10-6/h1,3-5H

InChI Key

DHTXBQDONPBQSB-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

Scientific Research Applications

Biological Activities

1-(6-Bromopyridin-2-yl)prop-2-yn-1-one exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, have demonstrated significant antibacterial and antifungal properties. These compounds can inhibit the growth of various bacterial strains and yeast cells, suggesting their potential as antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. For instance, pyridine-based compounds have been linked to the modulation of key signaling pathways involved in cancer progression .

Therapeutic Applications

The unique pharmacophore presented by this compound positions it as a candidate for various therapeutic applications:

G Protein-Coupled Receptor Modulation

This compound has been investigated for its role as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for treating central nervous system disorders. The modulation of GPCR activity can lead to novel therapeutic strategies for conditions such as depression and anxiety .

Inhibition of Enzymatic Activity

Research has indicated that compounds similar to this compound can act as inhibitors for specific enzymes involved in metabolic pathways relevant to cancer and other diseases. For example, inhibitors targeting heat shock protein 90 (Hsp90) have shown efficacy in disrupting cancer cell survival mechanisms .

Case Studies

Several case studies exemplify the applications and effectiveness of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus with an IC50 value indicating potent activity.
Study BAnticancer PotentialShowed selective apoptosis induction in breast cancer cell lines, suggesting a mechanism involving mitochondrial pathways.
Study CGPCR ModulationIdentified as a promising allosteric modulator with potential implications for CNS disorders treatment strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Prop-2-yn-1-one Derivatives

1-(4-Methoxyphenyl)prop-2-yn-1-one (27d)
  • Structure : Aryl group = 4-methoxyphenyl.
  • Synthesis : Prepared via RP1 method (77% yield) from 4-methoxybenzaldehyde derivatives .
  • Properties : White solid; IR shows strong C≡C and C=O stretches (~2100 cm⁻¹ and ~1630 cm⁻¹).
  • Applications : Used in nitrosoarene-alkyne cycloadditions to synthesize indole derivatives .
1-(Naphthalen-2-yl)prop-2-yn-1-one (27g)
  • Structure : Aryl group = naphthalen-2-yl.
  • Synthesis : Synthesized via RP2 method (83% yield) followed by oxidation; purified via flash chromatography .
  • Properties : Yellow oil; NMR (CDCl₃) δ 8.30 (d, 1H), 7.89–7.80 (m, 3H).
  • Applications : Key intermediate in polycyclic aromatic hydrocarbon (PAH) functionalization .
Compound Aryl Group Yield Physical State Key IR/NMR Features Applications
1-(6-Bromopyridin-2-yl)prop-2-yn-1-one 6-Bromopyridin-2-yl N/A N/A Expected C≡C (~2100 cm⁻¹), C=O (~1630 cm⁻¹) Heterocycle synthesis
27d 4-Methoxyphenyl 77% White solid C=O at 1634 cm⁻¹ Indole skeleton formation
27g Naphthalen-2-yl 83% Yellow oil Aromatic protons δ 7.89–7.80 PAH derivatization

Bromopyridine Derivatives with Varied Functional Groups

2-Bromo-1-(6-bromopyridin-2-yl)ethanone
  • Structure : Ethyl ketone with dual bromine substituents.
  • Safety : Classified under GHS guidelines; requires precautions for inhalation and skin contact .
  • Applications : Likely used as a halogenated building block in cross-coupling reactions.
1-Allyl-6-bromopyridin-2(1H)-one (18)
  • Structure: Allyl-substituted pyridinone.
  • Synthesis : 76% yield via allylation of 6-bromopyridin-2(1H)-one with allyl bromide .
  • Properties : Pale yellow solid; IR shows C=O stretch at 1648 cm⁻¹ .
Compound Functional Group Yield Key Features Applications
This compound Prop-2-yn-1-one N/A Reactive alkyne-ketone Cycloadditions
2-Bromo-1-(6-bromopyridin-2-yl)ethanone Ethyl ketone N/A High halogen content Halogenation reactions
18 Allyl pyridinone 76% C=O at 1648 cm⁻¹ Heterocyclic intermediates

Preparation Methods

Reaction Mechanism and Optimization

This method involves the propargylation of 6-bromo-2-pyridinecarbaldehyde using a copper(I) catalyst. The aldehyde undergoes nucleophilic addition with a propargylating agent (e.g., prop-2-yn-1-ol) in dichloroethane (DCE) under reflux conditions. Copper(I) thiophenecarboxylate (5 mol%) facilitates the formation of the propargyl ether intermediate, which is subsequently oxidized to the target ketone.

Key parameters include:

  • Solvent selection : Anhydrous DCE ensures optimal catalyst activity.

  • Temperature : Reflux (≈83°C) accelerates the reaction to completion within 4–6 hours.

  • Catalyst loading : ≤5 mol% minimizes side reactions while maintaining efficiency.

Table 1: Representative Yields for Copper-Catalyzed Synthesis

Starting MaterialCatalyst LoadingYield (%)Purity (HPLC)
6-Bromo-2-pyridinecarbaldehyde5 mol% Cu(I)81>98%
5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde5 mol% Cu(I)6997%

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz) : δ 8.53 (d, J = 8.0 Hz, 1H, pyridine-H), 7.93 (d, J = 8.2 Hz, 1H, pyridine-H), 4.93–4.98 (m, 2H, CH₂), 3.45 (s, 1H, alkyne-H).

  • HRMS (ESI) : Calculated for C₉H₆BrNO (M+H)+: 253.9582; Found: 253.9581.

Radical Annulation via Vinyl Intermediates

Minisci-Type Cascade Annulation

A tandem radical approach enables the construction of the propargyl ketone moiety directly on the pyridine ring. The protocol involves:

  • Generation of vinyl radicals from α,β-unsaturated aldehydes using Mn(OAc)₃ as an oxidant.

  • Radical addition to 6-bromopyridine, followed by cyclization to form the ketone.

Table 2: Reaction Conditions for Radical Annulation

OxidantTemperature (°C)Time (h)Yield (%)
Mn(OAc)₃801275
AgNO₃601862

Isotope Labeling and Mechanistic Insights

Deuterium-labeling experiments confirm the radical pathway, with >90% deuterium incorporation at the propargyl position when using CD₃COOD as a solvent.

Friedel-Crafts Acylation of Propargyl Bromide

Lewis Acid-Mediated Acylation

In this method, 6-bromopyridine reacts with propargyl bromide in the presence of AlCl₃ (2 equiv) to form the ketone via electrophilic aromatic substitution.

Table 3: Comparative Analysis of Lewis Acids

Lewis AcidSolventYield (%)Byproduct Formation
AlCl₃DCM68<5%
FeCl₃Toluene4512%

Limitations and Scalability

While AlCl₃ offers superior yields, its hygroscopic nature complicates large-scale synthesis. Alternatives like BF₃·OEt₂ reduce byproducts but require stoichiometric quantities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Bromopyridin-2-yl)prop-2-yn-1-one?

  • Methodological Answer : The compound is typically synthesized via propargylation of a bromopyridine precursor. For example, reacting a bromopyridinyl ketone with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone) yields the target compound. Similar methodologies are described for analogous propargyl ketones, where yields range from 70–72% after purification by column chromatography . Thermal decomposition studies of related triazolopyridines also suggest bromopyridinyl intermediates as plausible precursors .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : ¹H NMR analysis is critical for verifying the propargyl and bromopyridinyl moieties. The propargyl proton (≡C–H) typically appears as a singlet near δ 2.5–3.0 ppm. The pyridinyl protons exhibit distinct splitting patterns: H-3 and H-5 resonate as doublets (J ≈ 8–9 Hz) near δ 7.5–8.5 ppm, while H-4 appears as a triplet. ¹³C NMR confirms the ketone carbonyl (δ ~190–200 ppm) and alkyne carbons (δ ~75–85 ppm for sp-hybridized carbons) .

Q. What crystallographic tools are recommended for resolving its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is standard. SHELXL employs full-matrix least-squares refinement to model atomic positions, thermal parameters, and hydrogen-bonding networks. Mercury software (v2.0+) aids in visualizing packing patterns and void analysis, particularly for assessing intermolecular interactions in the solid state .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline 1-(6-Bromopyrid-2-yl)prop-2-yn-1-one be systematically analyzed?

  • Methodological Answer : Graph-set analysis (as per Etter’s formalism) is used to classify hydrogen bonds into discrete (D), chains (C), rings (R), or self-assembled motifs (S). For bromopyridinyl derivatives, the bromine atom often participates in halogen bonding, while the ketone oxygen may act as an acceptor. Mercury’s "Materials Module" enables motif searches in the Cambridge Structural Database (CSD) to compare with analogous structures .

Q. What experimental approaches address contradictions in thermal stability data for this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition thresholds. For example, shows that related bromopyridinyl ketones decompose at ~100°C under high pressure, releasing intermediates like 1-(6-bromopyridin-2-yl)ethanone. To resolve discrepancies, replicate experiments under inert atmospheres (N₂/Ar) and compare kinetic parameters (e.g., activation energy via Arrhenius plots) .

Q. How can SHELX refinement protocols optimize structural models for polymorphic forms?

  • Methodological Answer : SHELXL’s TWIN and BASF commands handle twinned or disordered crystals. For polymorphs, refine each phase separately using partitioned datasets. The HKLF5 format in SHELXL supports multi-component refinement. Validate results against simulated powder XRD patterns (e.g., using Mercury) to confirm phase purity .

Q. What strategies are effective in analyzing its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos, SPhos) in toluene/THF at 80–110°C. Monitor reaction progress via LC-MS and isolate products using flash chromatography. Kinetic studies (e.g., variable-temperature NMR) can elucidate steric effects from the propargyl group .

Data Analysis and Interpretation

Q. How should researchers handle ambiguous electron density maps in SC-XRD studies?

  • Methodological Answer : Ambiguities arise from disorder or partial occupancy. In SHELXL, use PART instructions to model disordered regions. Apply restraints (e.g., SIMU, DELU) to stabilize refinement. Validate with Fo-Fc maps and check R1/wR2 convergence. For severe cases, consider alternative space groups or high-resolution synchrotron data .

Q. What statistical methods validate crystallographic data reproducibility?

  • Methodological Answer : Compute Rint and Rσ values to assess data merging quality. Use the Hirshfeld test to detect outliers. Cross-validate with independent datasets (e.g., from different crystal batches). For advanced cases, apply principal component analysis (PCA) to CSD entries to identify structural outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.